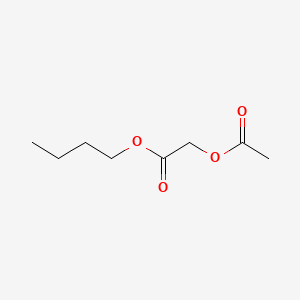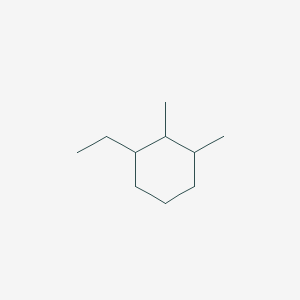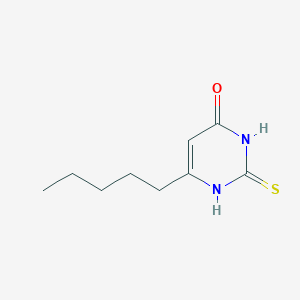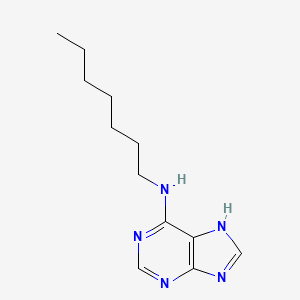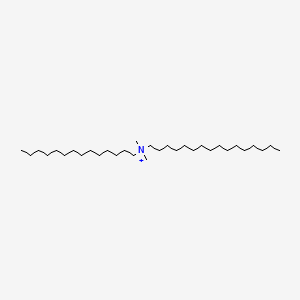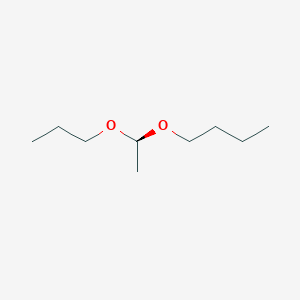
1-(1-Propoxyethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propoxyethoxy)butane is an organic compound with the molecular formula C9H20O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Propoxyethoxy)butane can be synthesized through the reaction of 1-butanol with propylene oxide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be an acid or base, depending on the desired reaction pathway .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the purification of the final product through distillation or crystallization to remove any impurities or by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Propoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, Amines
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Wissenschaftliche Forschungsanwendungen
1-(1-Propoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It serves as a precursor in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(1-Propoxyethoxy)butane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Butene: A simple alkene with the formula C4H8, used in polymer production.
1-Butanol: An alcohol with the formula C4H10O, used as a solvent and in the manufacture of other chemicals.
Uniqueness: 1-(1-Propoxyethoxy)butane stands out due to its ether linkage, which imparts unique chemical properties such as increased solubility in organic solvents and resistance to hydrolysis. These properties make it a valuable compound in various applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
38829-21-9 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-[(1S)-1-propoxyethoxy]butane |
InChI |
InChI=1S/C9H20O2/c1-4-6-8-11-9(3)10-7-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
SZFYSPRADQGGEO-VIFPVBQESA-N |
Isomerische SMILES |
CCCCO[C@@H](C)OCCC |
Kanonische SMILES |
CCCCOC(C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


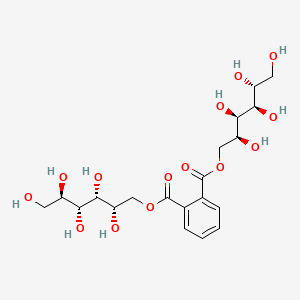
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
